molecular formula C19H18N2O4 B2777871 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705201-44-0

1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2777871
CAS No.: 1705201-44-0
M. Wt: 338.363
InChI Key: SJUAAWZVMUFRGG-UHFFFAOYSA-N
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Description

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both isobenzofuran and piperidine moieties within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isobenzofuran moiety: This can be achieved through a cyclization reaction involving an ortho-substituted benzaldehyde and a suitable nucleophile.

    Spirocyclization: The isobenzofuran intermediate is then subjected to spirocyclization with a piperidine derivative under controlled conditions.

    Introduction of the 2-methoxynicotinoyl group: This step involves the acylation of the spiro intermediate with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings, often using reagents like alkyl halides or sulfonates.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential anticancer, antiviral, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers .

Comparison with Similar Compounds

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be compared with other spirocyclic compounds and piperidine derivatives:

Properties

IUPAC Name

1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-16-14(7-4-10-20-16)17(22)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(23)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUAAWZVMUFRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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